molecular formula C8H8O3 B030214 4-Hydroxy-3-(methoxy-13C)benzaldehyde CAS No. 86884-84-6

4-Hydroxy-3-(methoxy-13C)benzaldehyde

Cat. No. B030214
CAS RN: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Description

4-Hydroxy-3-(methoxy-13C)benzaldehyde, also known as 3-Hydroxyanisaldehyde or Isovanillin, is an organic compound with the molecular formula HOC6H3(OCH3)CHO . It has a molecular weight of 152.15 .


Synthesis Analysis

Efficient synthetic procedures for the preparation of aroyl hydrazones were developed by converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde . A series of aromatic hydrazides and aroyl hydrazones were characterized by elemental analysis, IR, 1H NMR .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-(methoxy-13C)benzaldehyde can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Hydroxy-3-methoxy-benzaldehyde undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo [2.2.2]octan-3-one to give (Z)-2- (3-hydroxy-4-methoxybenzylidene)-1-azabicyclo [2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

4-Hydroxy-3-(methoxy-13C)benzaldehyde has a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C .

Scientific Research Applications

Food Authenticity and Quality Control

Vanillin-13C can be employed in isotopic analyses to authenticate the origin of vanillin in food products. By using 13C-NMR spectroscopy , researchers can determine the carbon stable isotope ratio and distinguish between natural and artificial vanillin . This is crucial for ensuring the quality and authenticity of food products, especially in industries where the source of vanillin is a marker of product quality.

Nonlinear Optical Materials

Vanillin derivatives, including those labeled with carbon-13, are explored for their potential in nonlinear optical applications . They are investigated for their third harmonic generation capabilities, which are important for developing new materials for lasers and optical data storage .

Antioxidant Properties

Vanillin-13C is studied for its antioxidant properties . It is reported to be a potent scavenger of reactive oxygen species (ROS), which is significant in research focused on oxidative stress and related diseases .

Authentication of Natural Products

Vanillin-13C plays a critical role in the authentication of natural products . By analyzing the isotopic distribution of carbon-13 in vanillin extracted from natural sources, researchers can confirm the natural origin of products and detect adulteration .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Green synthesis is the design of chemical products and processes that reduces or eliminates the use and generation of hazardous substances . The proposed economical methods can be applied for routine analysis of 4-hydroxy-3-methoxybenzaldehyde derivatives of any type .

Mechanism of Action

Target of Action

Vanillin-13C, also known as 4-Hydroxy-3-(methoxy-13C)benzaldehyde, is a labeled form of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is widely used in perfume, food, and medicine . The primary targets of Vanillin-13C are metabolic enzymes and proteases .

Mode of Action

Vanillin-13C exhibits a quorum-quenching mode of action . It interacts with its targets by docking towards similar amino acids (Thr 131, Ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins . This interaction disrupts the normal functioning of these proteins, leading to changes in the metabolic processes they regulate.

Biochemical Pathways

Vanillin-13C affects several biochemical pathways. It is involved in the vanillin biosynthetic pathway, where it can either be the product of the pathway or a precursor to other intermediates . The biosynthesis of vanillin involves crucial biochemical steps such as side-chain shortening, methylation, and glucoside formation .

Pharmacokinetics

The pharmacokinetics of Vanillin-13C involves its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Vanillin-13C’s action are primarily related to its impact on metabolic enzymes and proteases . By disrupting the normal functioning of these proteins, Vanillin-13C can influence a variety of cellular processes, including metabolism and signal transduction.

Action Environment

The action, efficacy, and stability of Vanillin-13C can be influenced by various environmental factors. For instance, the isotopic distribution of 13C in Vanillin-13C can be used to determine its origin . This makes it attractive for the analysis in the same experiment of site-specific and total isotope effects for testing authenticity, quality, and typicality of food samples .

properties

IUPAC Name

4-hydroxy-3-(113C)methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481345
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(methoxy-13C)benzaldehyde

CAS RN

86884-84-6
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-84-6
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Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
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beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 3
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 4
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 5
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 6
4-Hydroxy-3-(methoxy-13C)benzaldehyde

Q & A

Q1: Why is Vanillin-13C-formyl used as a model compound in lignin research?

A1: Lignin, a complex polymer found in plant cell walls, is composed of various aromatic monomers. [] Vanillin is a similar aromatic compound structurally related to these monomers. By selectively enriching vanillin with 13C at specific positions, like the formyl group in Vanillin-13C-formyl, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to obtain more detailed information about the structure and bonding of lignin model compounds. [] This information helps in understanding the properties and behavior of lignin itself.

Q2: What specific information about lignin can be obtained using Vanillin-13C-formyl and NMR?

A2: The research paper focuses on determining coupling constants (J(CH) and J(CC)) in lignin model compounds using NMR. [] These constants provide valuable insights into the electronic environment and interactions between atoms within the molecule. By analyzing the NMR spectra of Vanillin-13C-formyl, researchers can determine the absolute values of these coupling constants, which are essential for understanding the structural features and conformational preferences of lignin model compounds. [] This knowledge contributes to a deeper understanding of lignin's complex structure and its role in plant cell walls.

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